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protein p12, African swine fever virus - 147994-32-9

protein p12, African swine fever virus

Catalog Number: EVT-1519150
CAS Number: 147994-32-9
Molecular Formula: C8H9Cl2N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

African swine fever virus belongs to the family Asfarviridae and is classified as a large, enveloped, double-stranded DNA virus. The protein p12 is encoded by the African swine fever virus genome and has a molecular weight of approximately 12 kilodaltons. It is primarily localized on the external surface of the virion and is essential for the virus's initial interaction with host cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of protein p12 involves the transcription of its gene from the African swine fever virus genome followed by translation into a polypeptide. Various methods, including recombinant DNA technology, have been employed to produce purified forms of protein p12 for research purposes. Techniques such as immunoelectron microscopy have been utilized to study its localization within the virion, confirming its presence in lateral protrusions of the viral envelope .

Molecular Structure Analysis

Structure and Data

The molecular structure of protein p12 has been characterized through various biochemical techniques. It is known to be a glycoprotein, which suggests that it may undergo post-translational modifications such as glycosylation. The structural analysis indicates that p12 is situated above the capsid layer of the virus, with specific epitopes that are crucial for receptor interaction but may not be fully exposed on the virion surface .

Chemical Reactions Analysis

Reactions and Technical Details

Protein p12 participates in several biochemical interactions during the viral infection process. Its primary function involves binding to host cell receptors, facilitating viral entry. The interaction between protein p12 and cellular receptors can be influenced by various factors such as pH and ionic strength, which can affect the stability and conformation of both the protein and its receptor .

Mechanism of Action

Process and Data

The mechanism of action for protein p12 involves its role as an attachment factor that enhances the infectivity of African swine fever virus. Upon binding to specific receptors on porcine macrophages, protein p12 initiates a cascade of events leading to viral entry via endocytosis. This process includes clathrin-mediated endocytosis, where the virus is internalized into vesicles that transport it closer to the nucleus for replication . Studies have shown that this attachment does not inhibit viral infectivity but rather promotes it by ensuring efficient entry into host cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Protein p12 exhibits several notable physical properties. It is soluble in aqueous solutions and can be purified using techniques such as affinity chromatography due to its specific binding characteristics. Chemically, it behaves as a glycoprotein, indicating that it contains carbohydrate moieties which may play roles in its stability and interaction with host cell receptors .

Relevant data regarding its stability suggest that it maintains functional integrity across a range of temperatures, although extreme conditions may denature it. The protein's molecular interactions are critical for maintaining its functional conformation during viral infection processes.

Applications

Scientific Uses

Protein p12 has significant applications in virology research, particularly concerning vaccine development and therapeutic interventions against African swine fever. Its role in mediating viral attachment makes it a potential target for vaccine candidates aimed at eliciting neutralizing antibodies in pigs. Additionally, recombinant forms of protein p12 are being explored for use in diagnostic assays to identify African swine fever virus infections in livestock populations .

Introduction to African Swine Fever Virus (ASFV) and Protein p12

Overview of ASFV Virology and Pathogenesis

African swine fever virus (ASFV) is a large, double-stranded DNA arbovirus and the sole member of the Asfarviridae family. Its genome spans 170–194 kilobase pairs and encodes 150–200 proteins, including 68 structural proteins critical for virion assembly and infection [1] [2]. ASFV exhibits a complex five-layer architecture: an outer envelope, capsid, inner envelope, core shell, and nucleoid. The virus primarily targets porcine macrophages and monocytes, leading to hemorrhagic fever with mortality rates approaching 100% in acute cases [1] [10]. First identified in Kenya in 1921, ASFV has since caused devastating outbreaks globally, with recent epidemics in Europe and Asia severely impacting swine industries [1] [3]. The absence of commercially available vaccines underscores the urgency to understand molecular determinants of infection, such as structural proteins.

  • Epidemiological Impact: ASFV's classification into 24 genotypes based on the B646L gene (encoding capsid protein p72) reflects its genetic diversity. Genotype II strains dominate recent European/Asian outbreaks, while multiple genotypes circulate endemically in sub-Saharan Africa [10].

Role of Structural Proteins in ASFV Infection Cycle

Structural proteins constitute ~30% of ASFV's protein mass and orchestrate key stages of the viral life cycle: adsorption, entry, assembly, and egress [2] [4]. The infection cycle involves:

  • Adsorption: Mediated by capsid proteins (e.g., p72, p54) and envelope proteins (e.g., p12, CD2v) binding host receptors.
  • Entry: Achieved via clathrin-mediated endocytosis or macropinocytosis, facilitated by proteins like p30 [1].
  • Replication: Occurs in cytoplasmic "virus factories," utilizing polyproteins pp220 and pp62 for core assembly.
  • Egress: Mature virions bud from the plasma membrane [1] [2].

Table 1: Key ASFV Structural Proteins and Functions

ProteinGeneSize (kDa)FunctionLocation in Virion
p72B646L72Major capsid component; receptor bindingCapsid surface
p54E183L25–27Adsorption; endosomal traffickingEnvelope
p30CP204L30Early endocytosis; antigenic targetInner envelope
CD2vEP402R42–54Hemadsorption; immune evasionExtracellular envelope
p12O61R12 (monomer)Primary attachment proteinOuter envelope
pp62CP530R62Polyprotein precursor (p35/p15) for core shellCore shell

Biological Significance of Protein p12 in ASFV Biology

Molecular Characteristics

Protein p12 is encoded by the O61R gene and exists as a cysteine-rich 12 kDa monomer that dimerizes (17 kDa) via disulfide bonds in virions [5] [7]. It features:

  • A hydrophobic transmembrane domain (residues 10–30).
  • A C-terminal extracellular domain with a conserved CX₅CC motif critical for dimerization [9].
  • No post-translational modifications (e.g., glycosylation, phosphorylation) [5].

Receptor Binding and Entry Mechanisms

p12 is the primary viral attachment protein, initiating infection by binding proteinaceous receptors on porcine macrophages and Vero cells [6] [8]. Key findings include:

  • Saturable Binding: Recombinant p12 binds permissive cells with high specificity (Kd ~10 nM), blocked by pretreatment with trypsin or pronase—confirming proteinaceous receptors [6] [8].
  • Inhibition Studies: Purified p12 inhibits ASFV infectivity by >90% by competing for cellular receptors [7].
  • Entry Blockade: Antibodies against p12 fail to neutralize virions, suggesting its role is receptor engagement but not fusogenic activity [7].

Genetic Variability and Functional Conservation

Despite ASFV's genetic diversity, p12 exhibits:

  • Sequence Conservation: >95% amino acid similarity across genotypes, excluding a hypervariable C-terminus (residues 50–61) [9].
  • Functional Non-redundancy: Unlike p54 or p30, p12 is indispensable for adsorption; deletion mutants show no cell binding [5] [7].

Table 2: Comparative Analysis of p12 Across ASFV Genotypes

CharacteristicObservationImplication
Amino Acid Identity>95% conservation in N-terminal domain (residues 1–49)Structural/functional constraints
C-Terminal VariabilityHypervariable region (residues 50–61) in Eurasian isolatesImmune evasion potential
Dimer StabilitypH-independent dimerization via Cys51/Cys58Robust cell attachment
Receptor SpecificityBinds protein receptors on macrophages, not epithelial cellsTropism determinant

Role in Viral Pathogenesis and Immunity

p12 is a late-expression protein critical for:

  • Viral Spread: Facilitates ASFV entry into new host cells during viremia [1].
  • Immune Evasion: Despite inducing antibodies in infected pigs, p12-specific responses do not neutralize virions, hinting at decoy functions [7].
  • Diagnostic Utility: Antibodies against p12 serve as markers for natural infections but not vaccination [9].
  • Research Implications: p12-receptor interactions are prime targets for entry inhibitors. Recent studies propose engineered soluble p12 as a competitive antagonist [6] [8].

Properties

CAS Number

147994-32-9

Product Name

protein p12, African swine fever virus

Molecular Formula

C8H9Cl2N3

Synonyms

protein p12, African swine fever virus

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